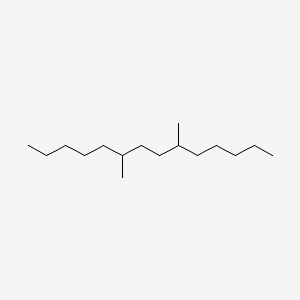
6,9-Dimethyltetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Dimethyltetradecane is a hydrocarbon compound with the molecular formula C₁₆H₃₄. It is a branched alkane with two methyl groups attached to the sixth and ninth carbon atoms of the tetradecane chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dimethyltetradecane typically involves the alkylation of tetradecane with methylating agents. One common method is the Friedel-Crafts alkylation, where tetradecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled temperature and pressure conditions to ensure selective methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic cracking and isomerization of longer-chain hydrocarbons. These processes are optimized for large-scale production and involve the use of specialized catalysts and reactors to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6,9-Dimethyltetradecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule, resulting in compounds like 6,9-dichlorotetradecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium (Pd) or platinum (Pt) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: 6,9-Dimethyltetradecanol, 6,9-Dimethyltetradecanone, 6,9-Dimethyltetradecanoic acid.
Reduction: Simpler alkanes such as hexane and nonane.
Substitution: 6,9-Dichlorotetradecane, 6,9-Dibromotetradecane.
Aplicaciones Científicas De Investigación
6,9-Dimethyltetradecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: This compound is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its interactions with biological membranes.
Industry: It is used as a solvent, lubricant, and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6,9-Dimethyltetradecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may act as a ligand for specific receptors, triggering signaling pathways that lead to physiological responses. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
6,9-Dimethyltetradecane can be compared with other similar compounds such as:
Tetradecane: A straight-chain alkane with no branching.
2,6-Dimethyltetradecane: A branched alkane with methyl groups at different positions.
6,9-Dimethylpentadecane: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its boiling point, melting point, and reactivity compared to its straight-chain and differently branched counterparts.
Propiedades
Número CAS |
55045-13-1 |
|---|---|
Fórmula molecular |
C16H34 |
Peso molecular |
226.44 g/mol |
Nombre IUPAC |
6,9-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-7-9-11-15(3)13-14-16(4)12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
Clave InChI |
GLLSQPBDLZULLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)CCC(C)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



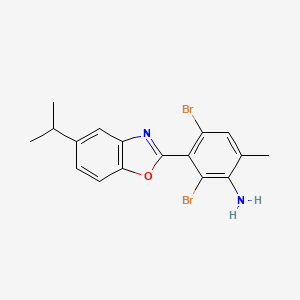
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
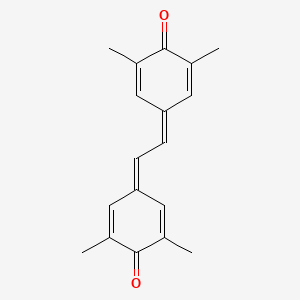
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)
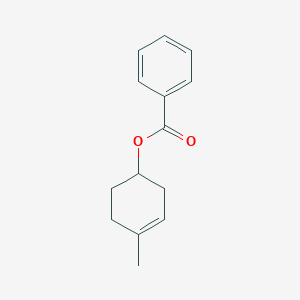
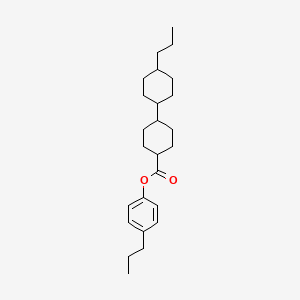
![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)
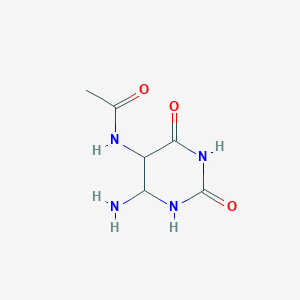
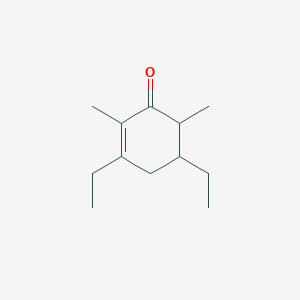
![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)
